4-Aminothiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

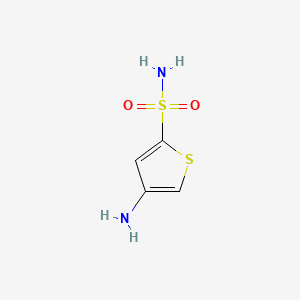

4-Aminothiophene-2-sulfonamide is an organic compound with the molecular formula C4H6N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features an amino group (-NH2) at the fourth position and a sulfonamide group (-SO2NH2) at the second position of the thiophene ring

Mechanism of Action

Target of Action

4-Aminothiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have been widely used as chemotherapeutic agents . The primary target of sulfonamides, including this compound, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component of the metabolic pathway that produces nucleotides, the building blocks of DNA. By inhibiting the production of folic acid, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial reproduction .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, which could potentially enhance its bioavailability and therapeutic effect .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, a crucial component of the bacterial metabolic pathway, this compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other substances in the environment, such as organic matter, can affect the bioavailability and efficacy of the drug . Moreover, the stability of this compound may be affected by factors such as pH, temperature, and light exposure .

Biochemical Analysis

Biochemical Properties

4-Aminothiophene-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states The compound interacts with enzymes and proteins, influencing biochemical reactions

Cellular Effects

They can also cause various side effects, including diseases of the digestive and respiratory tracts

Molecular Mechanism

Sulfonamides typically act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They may also interact with other biomolecules, causing changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothiophene-2-sulfonamide typically involves the following steps:

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of thiophene yields nitrothiophene, which is then reduced to aminothiophene using reducing agents such as iron and hydrochloric acid.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminothiophene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Synthesis of Thiophene Derivatives: Using large-scale reactors for the Gewald reaction.

Efficient Nitration and Reduction: Employing continuous flow reactors for nitration and reduction steps to ensure high yield and purity.

Sulfonamide Introduction: Using automated systems for the sulfonamide formation to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction can lead to the formation of thiophene derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.

Major Products

Oxidation Products: Sulfonic acids, sulfoxides.

Reduction Products: Aminothiophene derivatives.

Substitution Products: Halogenated thiophenes, sulfonylated thiophenes.

Scientific Research Applications

4-Aminothiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: Another sulfonamide with a similar structure but lacks the thiophene ring.

Sulfamethoxazole: A sulfonamide antibiotic with a different heterocyclic ring.

Thiophene-2-sulfonamide: Similar structure but without the amino group.

Uniqueness

4-Aminothiophene-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the thiophene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-Aminothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a thiophene ring. The structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various biological applications, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties primarily through inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism leads to bacteriostatic effects, preventing bacterial growth and replication.

A study indicated that sulfonamides exhibit a broad spectrum of activity against both gram-positive and gram-negative bacteria. For instance, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional sulfa drugs .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antiviral Activity

Recent research has also highlighted the potential antiviral properties of sulfonamides. For example, derivatives of this compound have shown activity against viruses such as SARS-CoV-2. A specific derivative exhibited an IC50 value of 0.8 µM against SARS-CoV-2 without significant cytotoxicity, suggesting its potential as a therapeutic agent for viral infections .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Dihydropteroate Synthase : This leads to disrupted folate synthesis in bacteria.

- Antiviral Mechanisms : Potential interference with viral replication processes.

- Cytokine Modulation : Reduction in inflammatory cytokine production.

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study evaluated various sulfonamide derivatives against common bacterial pathogens. The results indicated that modifications in the thiophene ring significantly enhanced antibacterial potency .

- Antiviral Screening : A recent screening campaign identified several sulfonamide derivatives with promising antiviral activity against SARS-CoV-2, with detailed structure-activity relationship (SAR) analyses revealing critical modifications that enhance efficacy .

- Inflammation Models : In vivo models demonstrated that treatment with this compound reduced inflammation markers in induced arthritis models, suggesting its therapeutic potential in chronic inflammatory conditions .

Properties

IUPAC Name |

4-aminothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYQZLNQRKFDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.